molecular formula C17H13NO3 B11284919 N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide

N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No.: B11284919
M. Wt: 279.29 g/mol
InChI Key: KSCULKINCOSFER-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isochromene core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide typically involves the reaction of 2-methylphenylamine with isochromene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the carboxamide bond.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their subsequent reactions under optimized conditions to yield the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-methylphenyl)-1-oxo-1H-isochromene-3-carboxylate: Similar structure but with an ester group instead of an amide.

    N-(2-methylphenyl)-1-oxo-1H-isochromene-3-sulfonamide: Contains a sulfonamide group, which may confer different chemical and biological properties.

    N-(2-methylphenyl)-1-oxo-1H-isochromene-3-thioamide: Features a thioamide group, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-methylphenyl)-1-oxoisochromene-3-carboxamide

InChI

InChI=1S/C17H13NO3/c1-11-6-2-5-9-14(11)18-16(19)15-10-12-7-3-4-8-13(12)17(20)21-15/h2-10H,1H3,(H,18,19)

InChI Key

KSCULKINCOSFER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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